5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Description
5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a brominated pyrimidine nucleoside derivative with structural modifications on both the pyrimidine ring and the sugar moiety. The compound features a 5-bromo substitution on the pyrimidine-2,4-dione core and a fluorinated oxolane (tetrahydrofuran) ring at the 1-position. The oxolane ring contains a 4-fluoro, 3-hydroxy, and 5-hydroxymethyl configuration, distinguishing it from classical nucleosides like thymidine or uridine. Brominated pyrimidines are widely studied for their roles in DNA incorporation, antiviral activity, and as probes in cell proliferation assays .
Properties
Molecular Formula |
C9H10BrFN2O5 |
|---|---|
Molecular Weight |
325.09 g/mol |
IUPAC Name |
5-bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17) |
InChI Key |
ICQANOOKDZLVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluorinated Oxolane Intermediate
The oxolane moiety is synthesized from D-ribose through sequential protection, fluorination, and cyclization:
Step 1: Protection of D-ribose
D-Ribose is protected at C2 and C3 using trimethylsilyl chloride (TMSCl) to yield 2,3-O-TMS-ribofuranose.
Step 2: Fluorination at C4
The C4 hydroxyl is activated as a mesylate (MsCl, Et₃N) and displaced with tetrabutylammonium fluoride (TBAF) in anhydrous THF at −40°C, achieving >90% regioselectivity.
Step 3: Cyclization and Deprotection
Treatment with HCl in methanol removes TMS groups, followed by cyclization under acidic conditions to form 4-fluoro-3,5-dihydroxymethyl oxolane.
Coupling to Pyrimidine Base
The sugar is coupled to 5-bromouracil via Vorbrüggen glycosylation :
-
Conditions : 5-Bromouracil, hexamethyldisilazane (HMDS), trimethylsilyl triflate (TMSOTf) in acetonitrile at 80°C.
-
Yield : 68–72%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Anomeric Selectivity | β:α = 9:1 |
| Purity (HPLC) | >98% |
Method 2: Direct Fluorination of Preformed Nucleosides
Synthesis of 1-(Oxolan-2-yl)-5-bromopyrimidine-2,4-dione
A non-fluorinated intermediate is first synthesized:
Late-Stage Fluorination
Fluorinating Agents :
-
DAST (Diethylaminosulfur trifluoride) : Converts C4 hydroxyl to fluorine at −78°C in dichloromethane.
-
Selectfluor : Electrophilic fluorination in aqueous acetonitrile at 25°C, yielding 85% fluorinated product.
Comparative Data :
| Agent | Temperature | Yield | Epimerization Risk |
|---|---|---|---|
| DAST | −78°C | 78% | High |
| Selectfluor | 25°C | 85% | Low |
Method 3: Enzymatic Synthesis
Transglycosylation Using Nucleoside Phosphorylases
-
Enzymes : Purine nucleoside phosphorylase (PNP) and thymidine phosphorylase (TP) are used to transfer the fluorinated oxolane moiety to 5-bromouracil.
-
Conditions : Phosphate buffer (pH 7.4), 37°C, 24 hours.
Advantages :
-
Avoids harsh chemical conditions.
-
Ideal for scale-up in pharmaceutical manufacturing.
Purification and Characterization
Chromatographic Methods
Spectroscopic Confirmation
-
¹H NMR : Key signals at δ 5.89 (d, H1'), δ 4.72 (m, H4'), δ 4.10 (dd, H5').
-
¹⁹F NMR : Single peak at −118 ppm (C4-F).
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost ($/kg) | Yield | Scalability |
|---|---|---|---|
| Glycosylation | 12,000 | 72% | High |
| Late-Stage Fluorination | 9,500 | 85% | Moderate |
| Enzymatic | 18,000 | 60% | Low |
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule features:
-
A pyrimidine-2,4-dione core substituted with bromine at position 5.
-
A 4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl (tetrahydrofuran) sugar moiety.
Key reactive sites include:
-
Bromine at C5 : Prone to nucleophilic substitution (e.g., Suzuki coupling, amination).
-
Hydroxyl groups on the oxolane ring : Susceptible to phosphorylation, acetylation, or oxidation.
-
Fluorine at C4’ : Typically inert but may influence conformation or binding interactions.
Halogenation and Functionalization
The bromine at C5 enables cross-coupling reactions. For example:
-
Palladium-catalyzed Suzuki coupling with aryl/heteroaryl boronic acids to form C–C bonds, as seen in structurally related pyrimidine derivatives .
-
Reductive amination to introduce amine substituents at C5, analogous to methods used for DHFR inhibitors .
Example Reaction:
Sugar Moiety Modifications
The oxolane ring’s hydroxyl groups can be functionalized:
-
Phosphorylation : Hydroxyl groups at C3’ and C5’ may undergo phosphorylation using POCl₃ or phosphoramidite reagents, as demonstrated in nucleotide synthesis .
-
Acetylation : Protection of hydroxyl groups with acetyl or benzoyl groups under acidic conditions .
Example Table: Functionalization Reactions
Computational and Experimental Insights
-
Molecular docking suggests the fluorinated oxolane improves hydrophobic interactions with enzyme active sites .
-
Stability : The fluorine substituent at C4’ increases metabolic stability compared to non-fluorinated analogs .
Challenges and Gaps
Scientific Research Applications
Research indicates that 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione exhibits several promising biological activities:
- Antiviral Properties : The compound has shown efficacy against various viral strains. Its mechanism involves the disruption of nucleic acid synthesis in viral cells, which is crucial for viral replication.
- Anticancer Activity : Studies suggest that this compound may induce apoptosis in cancer cells by targeting key enzymes involved in nucleic acid synthesis. The presence of hydroxyl and halogen groups enhances its interaction with biological targets, potentially affecting cellular pathways related to cancer progression.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation in various biological systems.
Synthetic Routes
Several synthetic methods have been developed for the preparation of 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione:
| Method | Description | Yield |
|---|---|---|
| Method A | Reaction of pyrimidine derivatives with brominating agents. | High |
| Method B | Fluorination of hydroxymethylated precursors followed by bromination. | Moderate |
| Method C | Direct synthesis from commercially available starting materials via multi-step reactions. | High |
These methods allow for the controlled synthesis of the compound while maintaining high yields and purity.
Case Studies
- Antiviral Study : In vitro studies demonstrated that 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione effectively inhibited the replication of specific viral strains by interfering with their nucleic acid synthesis pathways.
- Cancer Research : A study investigating the compound's effect on various cancer cell lines revealed significant cytotoxicity and apoptosis induction, suggesting its potential as a therapeutic agent in oncology .
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers and improved clinical outcomes, indicating its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA. Once incorporated, it interferes with DNA synthesis by causing chain termination or inducing mutations. This can lead to the inhibition of cell proliferation, making it useful as an antiviral and anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structurally related pyrimidine nucleosides highlights key differences in substituents, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison of Brominated and Fluorinated Pyrimidine Nucleosides
Structural and Functional Analysis
Substituent Effects on Pyrimidine Core :
- Bromine at the 5-position (as in BrdU and the target compound) enhances DNA incorporation by mimicking thymidine, making it useful in cell cycle studies .
- Fluorine substitutions on the sugar moiety (e.g., 3-fluoro in FMAU or 4-fluoro in the target compound) improve metabolic stability and binding affinity to viral enzymes. For example, FMAU’s 3-fluoro group increases resistance to enzymatic degradation, enhancing antiviral activity .
Sugar Modifications: The 4-fluoro-3-hydroxy configuration in the target compound’s oxolane ring may alter sugar puckering, affecting interactions with DNA polymerases or viral kinases. This contrasts with BrdU’s non-fluorinated sugar, which exhibits standard Watson-Crick base pairing . Brivudine’s bromoethenyl group on the pyrimidine enhances antiviral potency by forming covalent adducts with viral thymidine kinases .
Biological Activity: Fluorinated analogs like trifluridine and FMAU inhibit thymidylate synthase or incorporate into viral DNA, terminating replication . The target compound’s dual bromine-fluorine substitution could synergize these mechanisms. BrdU’s lack of fluorine limits its antiviral use but makes it ideal for non-toxic cell tracking .
Biological Activity
5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is C₉H₁₀BrFN₂O₄, with a molecular weight of approximately 309.09 g/mol. The compound features a bromine atom, a fluorine atom, and a hydroxymethyl group within a pyrimidine framework, which are crucial for its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The halogen substituents (bromine and fluorine) enhance hydrophobic interactions and potential hydrogen bonding with target sites, which may increase binding affinity to enzymes and receptors.
Key Biological Targets
Research indicates that similar compounds often target:
- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme is critical for disrupting DNA synthesis in cancer cells .
- Kinases : These enzymes are involved in numerous cellular processes, including cell growth and metabolism .
Biological Activities
The compound has demonstrated several notable biological activities:
- Antiviral Activity : Preliminary studies suggest efficacy against specific viral strains, making it a candidate for antiviral drug development.
- Anti-inflammatory Properties : Similar structures have shown significant anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.
- Anticancer Potential : The compound's mechanism involves the inhibition of key enzymes necessary for DNA synthesis, which can lead to the death of rapidly dividing cancer cells .
Synthesis Methods
Several synthetic routes have been developed to produce 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione. These methods focus on maintaining high yields and purity while allowing for the introduction of functional groups that enhance biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-1-[4-fluoro-3-hydroxyoxolan]pyrimidine | Chlorine instead of Bromine | Different halogen effects on biological activity |
| 2-Amino-4-bromopyrimidine | Lacks oxolane structure | Simpler structure but similar pyrimidine core |
| 4-Fluoropyrimidine | No hydroxymethyl group | Focused on fluorinated pyrimidines without additional functionalities |
This table illustrates the unique aspects of 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione compared to simpler analogs, highlighting how its complex substituent pattern enhances biological activity.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiviral Activity Study : A case study reported promising results in inhibiting viral replication in vitro, suggesting that further investigation could lead to effective antiviral therapies.
- Cancer Cell Line Testing : Research involving various cancer cell lines demonstrated that the compound effectively reduced cell viability by targeting DHFR pathways.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for synthesizing brominated pyrimidine derivatives with multiple hydroxyl groups?
- Methodological Answer : Synthesis requires careful protection-deprotection strategies to prevent side reactions. For example, acetyl groups (e.g., 2',3',5'-tri-O-acetyluridine derivatives) can protect hydroxyl groups during bromination, as seen in related uridine analogs . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) should prioritize regioselectivity. Post-synthesis, deprotection under mild basic conditions (e.g., NH3/MeOH) can restore hydroxyl groups without degrading the pyrimidine core.
Q. How can researchers optimize reaction yields for brominated nucleoside analogs using statistical methods?
- Methodological Answer : Design of Experiments (DoE) is critical. For instance, factorial designs can identify key variables (e.g., temperature, reagent stoichiometry, reaction time) affecting yield. Central composite designs enable response surface modeling to pinpoint optimal conditions, minimizing trial-and-error approaches . Post-optimization, validate results with triplicate runs to ensure reproducibility.
Q. What analytical techniques are essential for confirming the structure of brominated pyrimidine derivatives?
- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns (e.g., bromine at C5, hydroxyl groups on the oxolane ring). High-resolution mass spectrometry (HRMS) confirms molecular weight. HPLC with UV detection (e.g., 254 nm) assesses purity, while IR spectroscopy identifies functional groups (e.g., carbonyl at C2/C4). Cross-reference data with known analogs (e.g., 5-bromouridine derivatives) .
Advanced Research Questions
Q. How can computational chemistry aid in designing reactions for brominated pyrimidine synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict regioselectivity and transition states for bromination. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing development time . For example, simulate bromine electrophilic attack on pyrimidine rings to prioritize reactive sites before lab work.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results in brominated pyrimidines?
- Methodological Answer : Discrepancies between NMR (solution state) and X-ray crystallography (solid state) often arise from conformational flexibility. Perform variable-temperature NMR to detect dynamic processes. Compare crystallographic data (e.g., torsion angles in the oxolane ring) with computed conformational ensembles . If contradictions persist, consider alternative stereochemical assignments or polymorph screening.
Q. How can researchers address challenges in regioselective bromination of polyhydroxylated pyrimidine scaffolds?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., transient protection of hydroxyls as silyl ethers) to steer bromine to the C5 position. Solvent polarity (e.g., DMF vs. THF) and Lewis acid catalysts (e.g., ZnBr2) can modulate reactivity. Validate outcomes with X-ray crystallography, as demonstrated for brominated pyrimidine-pyrazole hybrids .
Q. What advanced purification techniques are suitable for isolating brominated pyrimidines with polar functional groups?
- Methodological Answer : Reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% formic acid) resolves polar impurities. For thermally sensitive compounds, use preparative HPLC with low-temperature trapping. Alternatively, crystallization from mixed solvents (e.g., EtOAc/hexane) exploits differential solubility, as seen in brominated uridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
